molecular formula C11H11NO3S B1201263 3-benzamido-3-oxopropanethioic acid S-methyl ester

3-benzamido-3-oxopropanethioic acid S-methyl ester

Cat. No. B1201263
M. Wt: 237.28 g/mol
InChI Key: KXQJKGXGNXBZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzamido-3-oxopropanethioic acid S-methyl ester is a member of benzoic acids.

Scientific Research Applications

Synthesis of Aromatic Compounds

3-Benzamido-3-oxopropanethioic acid S-methyl ester is involved in the synthesis of various aromatic compounds. For instance, it is used in the synthesis of 3-alkylamino-5-arylthiophenes containing various substituents like alkoxycarbonyl, nitro, and cyano groups (Kim & Kim, 2000).

Polymerization Processes

This compound plays a role in polymerization processes. It has been used in the reversible addition−fragmentation chain transfer (RAFT) polymerization of homopolymers containing an amino acid moiety (H. Mori, K. Sutoh, & T. Endo, 2005). Furthermore, it is used in the synthesis of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors (Kazuhiro Yamanaka, M. Jikei, & M. Kakimoto, 2000).

Molecular Synthesis and Characterization

The compound is essential in the synthesis and resolution of beta-benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride, a key component in the synthesis of antagonists of certain hormones (K. Folkers, T. Kubiak, & J. Stȩpiński, 2009). It's also used in the synthesis of N-Alkyl-2-(substitutedbenzamido) benzamides, showcasing its versatility in organic chemistry (Eman H. Youssef, M. A. El-Moneim, Walid Fathalla, & Mohamed S. Nafie, 2020).

properties

Product Name

3-benzamido-3-oxopropanethioic acid S-methyl ester

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

S-methyl 3-benzamido-3-oxopropanethioate

InChI

InChI=1S/C11H11NO3S/c1-16-10(14)7-9(13)12-11(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15)

InChI Key

KXQJKGXGNXBZMB-UHFFFAOYSA-N

SMILES

CSC(=O)CC(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CSC(=O)CC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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